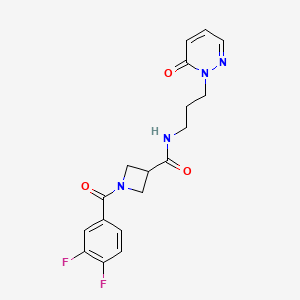

1-(3,4-difluorobenzoyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(3,4-difluorobenzoyl)-N-[3-(6-oxopyridazin-1-yl)propyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N4O3/c19-14-5-4-12(9-15(14)20)18(27)23-10-13(11-23)17(26)21-6-2-8-24-16(25)3-1-7-22-24/h1,3-5,7,9,13H,2,6,8,10-11H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDDJKLWJDDFDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-difluorobenzoyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.

- Difluorobenzoyl group : Enhances lipophilicity and may influence receptor binding.

- Pyridazine moiety : Known for diverse biological activities, including anticancer and antimicrobial effects.

Research indicates that compounds with similar structures often exhibit their biological effects through specific interactions with cellular targets. For instance, the difluorobenzoyl group may enhance binding affinity to certain enzymes or receptors, potentially modulating pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar azetidine derivatives. For example:

- In vitro studies : Compounds structurally related to this compound have shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). In these studies, IC50 values were reported in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil and Tamoxifen .

| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|---|

| 1 | MCF-7 | 24.74 | 5-Fluorouracil | 24.74 |

| 2 | MCF-7 | 5.12 | Tamoxifen | 5.12 |

| 3 | HCT-116 | 4.38 | Pemetrexed | 6.75 |

Antimicrobial Activity

Compounds with similar chemical frameworks have also demonstrated antimicrobial properties. Studies have shown that derivatives containing pyridazine rings exhibit significant antibacterial activity against various pathogens with minimal inhibitory concentrations (MICs) ranging from 3.9 to 31.25 µM .

Mechanistic Insights

The mechanism of action for these compounds may involve:

- Histone Deacetylase Inhibition : Some structurally related compounds have been identified as selective inhibitors of histone deacetylases (HDACs), which play crucial roles in cancer progression and treatment resistance .

- Apoptosis Induction : Research indicates that these compounds can trigger apoptotic pathways in cancer cells by modulating Bcl-2 expression levels, leading to increased cell death rates in malignant cells .

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : The compound exhibited a dose-dependent inhibition of cell proliferation, with a notable increase in apoptotic markers observed at higher concentrations.

- Animal Model Testing : In vivo studies demonstrated that administration of the compound resulted in significant tumor growth inhibition compared to control groups.

Q & A

Basic: What are the recommended synthetic routes for 1-(3,4-difluorobenzoyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide, and how can computational methods optimize its synthesis?

Methodological Answer:

The synthesis typically involves multi-step reactions, including benzoylation of the azetidine core, followed by coupling with the pyridazinone-propylamine moiety. Computational reaction path search methods, such as quantum chemical calculations (e.g., density functional theory), can predict energetically favorable pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational screening of reaction conditions (e.g., solvent, temperature) with experimental validation to narrow optimal parameters . Statistical design of experiments (DoE) can further optimize yields by identifying critical variables (e.g., stoichiometry, catalysts) through fractional factorial designs .

Basic: How should researchers characterize the structural and electronic properties of this compound to confirm its identity?

Methodological Answer:

Use a combination of spectroscopic and computational techniques:

- NMR : Analyze , , and spectra to verify substituent positions and fluorine environments.

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve 3D conformation if single crystals are obtainable.

- Computational Modeling : Compare calculated IR spectra (via DFT) with experimental data to validate electronic properties. Cross-referencing with PubChem-derived structural descriptors (e.g., InChIKey, SMILES) ensures consistency .

Advanced: How can researchers design experiments to optimize the reaction conditions for introducing the 3,4-difluorobenzoyl moiety without side reactions?

Methodological Answer:

Apply a response surface methodology (RSM) within a DoE framework:

Screening Phase : Use a Plackett-Burman design to identify critical factors (e.g., reaction time, temperature, base strength).

Optimization Phase : Central composite design (CCD) to model interactions between variables (e.g., molar ratio of benzoyl chloride to azetidine).

Validation : Confirm predicted optimal conditions (e.g., 1.2 eq. benzoyl chloride, 0°C, DCM solvent) experimentally. ICReDD’s feedback loop, where experimental data refine computational models, enhances reproducibility .

Advanced: How can contradictory data in pharmacological activity assays be resolved for this compound?

Methodological Answer:

Contradictions often arise from assay variability or off-target effects. Address this by:

Orthogonal Assays : Validate activity across multiple platforms (e.g., cell-based vs. enzymatic assays).

Computational Docking : Screen for binding promiscuity using molecular dynamics simulations (e.g., AutoDock Vina).

Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays.

Statistical Analysis : Apply ANOVA to assess inter-experimental variability and identify outliers .

Advanced: What computational strategies are effective for modeling the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over nanosecond timescales (e.g., GROMACS).

- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to fluorine substitutions.

- Pharmacophore Modeling : Map electrostatic and hydrophobic features to predict target engagement.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study reaction mechanisms at active sites (e.g., enzyme inhibition). ICReDD’s quantum chemical workflows are foundational here .

Advanced: How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

Methodological Answer:

Scaffold Diversification : Synthesize analogs with variations in the azetidine, pyridazinone, or benzoyl groups.

High-Throughput Screening (HTS) : Test libraries against target panels to identify potency trends.

Machine Learning : Train models on bioactivity data to predict novel analogs (e.g., random forest or neural networks).

3D-QSAR : Use CoMFA or CoMSIA to correlate spatial/electronic features with activity. Cross-validate with experimental IC values .

Advanced: What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- Purification Issues : Use membrane separation technologies (e.g., nanofiltration) to isolate polar intermediates .

- Exothermic Reactions : Implement process control systems (e.g., PAT tools) for real-time monitoring of temperature/pH .

- Byproduct Formation : Optimize catalytic systems (e.g., Pd-catalyzed couplings) via DoE to minimize side reactions .

Advanced: How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

Cross-Validation : Compare HPLC-UV, LC-MS, and NMR results for consistency.

Matrix Effects : Use standard addition methods to account for interference in biological fluids.

Method Robustness : Test variations in mobile phase composition and column temperature via DoE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.